molecular formula C25H22N2O2 B2619446 N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide CAS No. 852367-11-4

N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide

Cat. No.: B2619446
CAS No.: 852367-11-4
M. Wt: 382.463
InChI Key: ZZYJXSRFVTXYQI-UHFFFAOYSA-N
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Description

N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide typically involves the reaction of indole derivatives with benzyl and phenethyl groups under specific conditions. One common method involves the use of N-benzyl-2-(hydroxymethyl)benzamide as a starting material, which undergoes cyclization in the presence of catalysts like tetra-n-butylammonium iodide and oxidants such as tert-butyl hydroperoxide . The reaction is carried out in anhydrous ethyl acetate as a solvent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Boron hydrides such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents like halogens or nitro compounds under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while reduction can produce dihydroindole derivatives.

Scientific Research Applications

N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit viral enzymes makes it a promising candidate for antiviral drug development, setting it apart from other indole derivatives.

Properties

IUPAC Name

N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c28-24(22-17-26-23-14-8-7-13-21(22)23)25(29)27(18-20-11-5-2-6-12-20)16-15-19-9-3-1-4-10-19/h1-14,17,26H,15-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYJXSRFVTXYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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